Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate
Description
Properties
IUPAC Name |
methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-15(2,14(17)18-3)13-9-7-12(8-10-13)6-4-5-11-16/h7-10,16H,5,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGRXTVHAIGNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#CCCO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391866 | |
| Record name | Methyl 2-[4-(4-hydroxybut-1-yn-1-yl)phenyl]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154825-93-1 | |
| Record name | Methyl 2-[4-(4-hydroxybut-1-yn-1-yl)phenyl]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodophenylacetic acid methyl ester and 3-butyn-1-ol.
Reaction Conditions: The reaction between 4-iodophenylacetic acid methyl ester and 3-butyn-1-ol is carried out under palladium-catalyzed coupling conditions. This process involves the use of a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate exerts its effects involves interactions with specific molecular targets. The hydroxybutynyl group can interact with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The compound belongs to a family of α,α-dimethylphenylacetic acid esters with varying substituents on the phenyl ring’s para-position. Key structural analogs and their properties are compared below:
Structural Analogs with Modified Butanoyl Chains
Notes:
- Hydroxybutynyl vs. Halogenated Butanoyl: The hydroxybutynyl group’s alkyne and hydroxyl moieties confer distinct reactivity, enabling bromination or chlorination (e.g., via HBr or HCl) to yield halogenated derivatives . In contrast, chlorobutanoyl analogs are more stable and serve as direct intermediates in antihistamine synthesis .
- Ester vs. Acid Forms: The ester forms (e.g., methyl or ethyl) are typically intermediates, while the acid forms (e.g., 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoic acid) are often impurities or degradation products .
Analogs with Modified Ester Groups
Key Differences :
- Ester Stability : Methyl esters (e.g., 154477-54-0) are more hydrolytically stable than ethyl analogs under basic conditions, impacting their utility in multi-step syntheses .
- Functional Group Diversity: Amino or hydroxyl substitutions (e.g., 2-amino-3-(4-hydroxyphenyl)) introduce polarity, altering solubility and bioavailability .
Biological Activity
Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate is an organic compound notable for its diverse biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C15H18O3
- Molecular Weight : 246.30 g/mol
- CAS Number : 154825-93-1
The compound features a hydroxybutynyl group attached to a phenyl ring, which is further connected to a methylpropanoate moiety. This unique structure is pivotal in its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 500 μg/mL |
| Escherichia coli | 750 μg/mL |
| Candida albicans | 300 μg/mL |
These findings are crucial for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of tumor cell lines through mechanisms that may involve apoptosis induction.
Case Study :
In a study involving human breast cancer cell lines (MCF-7), this compound was tested using the MTT assay. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 20 μM.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The hydroxybutynyl group may inhibit certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Synthesis and Characterization
The synthesis of this compound typically involves palladium-catalyzed coupling reactions. The characterization is conducted using various spectroscopic methods to confirm the structure and purity.
Toxicological Studies
Toxicological assessments are essential for evaluating the safety profile of this compound. Preliminary studies have indicated low toxicity levels in mammalian cell lines, suggesting a favorable therapeutic index.
Q & A
Q. What are the primary synthetic routes for Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate, and what are the critical challenges in its preparation?
Answer: The compound is synthesized via multi-step organic reactions, often involving Sonogashira coupling or palladium-catalyzed cross-coupling to introduce the hydroxybut-1-ynyl group. A key intermediate, Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS 154477-54-0), is typically prepared first, followed by substitution or coupling reactions . Challenges include:
Q. How is the structural characterization of this compound validated in academic research?
Answer: Characterization relies on:
- NMR spectroscopy : H and C NMR confirm the presence of the hydroxybutynyl group (δ ~2.5–3.5 ppm for alkynyl protons) and methyl ester (~3.6 ppm).
- Mass spectrometry (LCMS) : Molecular ion peaks (e.g., m/z 791 [M+H] in related intermediates) verify molecular weight .
- X-ray crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities, particularly for intermediates .
Q. What role does this compound play as an intermediate in pharmaceutical synthesis?
Answer: It is a critical precursor in synthesizing fexofenadine hydrochloride , a non-sedative antihistamine. The hydroxybutynyl group enables downstream functionalization (e.g., piperidine coupling) to form the final drug molecule. Key steps include:
Q. Which analytical methods are recommended for assessing purity and stability?
Answer:
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) identifies impurities at ppm levels. Retention times (e.g., 1.19 minutes under specific conditions) are benchmarked against standards .
- Thermogravimetric analysis (TGA) : Monitors thermal stability, crucial for storage optimization.
- Karl Fischer titration : Quantifies residual moisture, which impacts hydrolytic degradation .
Advanced Research Questions
Q. How can researchers address instability of the hydroxybut-1-ynyl group during synthesis?
Answer: Instability arises from:
- Propargyl-allenyl isomerization , mitigated by using low temperatures (<0°C) and aprotic solvents (e.g., THF).
- Oxidative degradation , controlled via antioxidants (e.g., BHT) or inert atmospheres.
- Protection/deprotection strategies : Temporary silylation (e.g., TMS-alkynes) stabilizes the alkyne during coupling steps .
Q. How should contradictory spectral data (e.g., NMR vs. LCMS) be resolved for this compound?
Answer: Contradictions often stem from:
Q. What structural modifications enhance the pharmacological activity of derivatives?
Answer:
- Alkyne elongation : Replacing the hydroxybutynyl group with longer alkynes improves binding affinity to histamine receptors.
- Ester bioisosteres : Substituting the methyl ester with trifluoroethyl groups enhances metabolic stability .
- Piperidine ring functionalization : Introducing electron-withdrawing groups (e.g., -CF) optimizes pharmacokinetics .
Q. How can computational modeling predict reactivity in derivative synthesis?
Answer:
- DFT calculations (e.g., Gaussian 16): Simulate transition states to predict regioselectivity in alkyne additions.
- Molecular docking : Identifies binding poses of derivatives with target proteins (e.g., H receptors) to prioritize synthetic targets .
Q. What are the key challenges in scaling up the synthesis from lab to pilot scale?
Answer:
- Exothermic reactions : Safe heat dissipation in coupling steps requires flow chemistry or controlled batch reactors.
- Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C) reduce costs vs. homogeneous Pd(PPh).
- By-product management : Continuous extraction or in-line purification (e.g., simulated moving bed chromatography) improves yield .
Q. How do metabolic studies inform the design of stable derivatives?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
